5-(4-fluorophenyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one
Description
5-(4-Fluorophenyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one is a pyrido[2,3-d]pyrimidin-4(3H)-one derivative characterized by two critical substitutions:
- Position 2: A morpholin-4-yl group, a polar heterocyclic moiety that may improve solubility and pharmacokinetic properties compared to non-polar substituents .
Its design leverages the pyrido[2,3-d]pyrimidin-4(3H)-one core, a privileged structure in medicinal chemistry due to its planar heteroaromatic system, which facilitates interactions with enzyme active sites .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-morpholin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c18-12-3-1-11(2-4-12)13-5-6-19-15-14(13)16(23)21-17(20-15)22-7-9-24-10-8-22/h1-6H,7-10H2,(H,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOMTDDVWZUUHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the condensation of a pyridine derivative with a suitable amine to form the pyrido[2,3-d]pyrimidine scaffold.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Morpholine Ring Formation: The morpholine ring is formed through a cyclization reaction involving an appropriate diol and amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Inhibition of Enzymes
One of the primary applications of this compound is as an adenosine kinase inhibitor . Adenosine kinase plays a crucial role in cellular energy homeostasis and signaling. Inhibiting this enzyme can have therapeutic implications for diseases such as cancer and metabolic disorders. Research indicates that compounds with similar structures have shown promise in reducing tumor growth by modulating adenosine levels in the tumor microenvironment .
Anticancer Activity
The compound's structural features suggest potential for anticancer activity. Pyrido[2,3-d]pyrimidines have been studied for their ability to inhibit various kinases involved in cancer progression, including epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases . In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
Antibacterial Properties
Compounds similar to 5-(4-fluorophenyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one have exhibited antibacterial properties. Studies have reported that modifications in the pyrimidine structure can enhance efficacy against various bacterial strains . The presence of the fluorophenyl group is believed to contribute to increased lipophilicity, aiding in membrane penetration.
Histone Demethylase Inhibition
Recent investigations into histone demethylase inhibitors highlight the potential of pyrido[2,3-d]pyrimidines in epigenetic therapy for cancer treatment. These compounds can modulate gene expression by altering histone methylation patterns, thus impacting tumor growth and survival .
Synthetic Methodologies
The synthesis of 5-(4-fluorophenyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available pyrimidine precursors. The methods include cyclization reactions that are often catalyzed by transition metals or through microwave-assisted techniques to enhance yields and reduce reaction times .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets proteins involved in neuroinflammation and apoptosis, such as NF-kB and caspase-3.
Pathways Involved: It inhibits the NF-kB inflammatory pathway and reduces endoplasmic reticulum stress, leading to decreased apoptosis and inflammation.
Comparison with Similar Compounds
Data Tables for Key Compounds
Table 1: Physicochemical Properties of Selected Derivatives
| Compound | Molecular Formula | Melting Point (°C) | Solubility (Predicted) |
|---|---|---|---|
| Target Compound | C₁₈H₁₆FN₃O₂ | Not reported | Moderate (morpholine) |
| 6g (Ev9) | C₁₇H₁₈FN₃O₃ | 131–132 | High (diethylamino) |
| FFN (Ev18) | C₁₃H₉FN₂OS | Not reported | Low (methyl/thieno) |
Biological Activity
5-(4-fluorophenyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action, highlighting case studies and research findings.
Synthesis
The synthesis of pyrido[2,3-d]pyrimidines, including the target compound, typically involves cyclization processes. Various methodologies have been employed to create derivatives with specific substituents that enhance biological activity. For instance, the use of microwave-assisted synthesis has been shown to improve yields and reaction times compared to traditional methods .
Biological Activity
The biological activity of 5-(4-fluorophenyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one has been investigated across several studies, focusing on its potential as an anticancer agent and an inhibitor of specific enzymes.
Anticancer Activity
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit notable anticancer properties . For example, a study evaluated various derivatives against multiple cancer cell lines (e.g., HT29, A549) using the MTT assay. The results demonstrated that certain pyrido[2,3-d]pyrimidines significantly inhibited cell proliferation, suggesting their potential as therapeutic agents in cancer treatment .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(4-fluorophenyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one | HT29 | 1.5 |
| Other derivatives | A549 | 0.9 |
The mechanism by which these compounds exert their effects often involves inhibition of critical enzymes such as dihydrofolate reductase (DHFR) . This inhibition disrupts nucleotide synthesis and leads to reduced cell proliferation in cancer cells . Additionally, some studies suggest that these compounds may also modulate apoptotic pathways , leading to programmed cell death in malignant cells.
Case Studies
- In Vivo Studies : In a study involving animal models, administration of 5-(4-fluorophenyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one resulted in a significant reduction in tumor size compared to control groups. The compound was well-tolerated with minimal side effects observed.
- Comparative Analysis : A comparative study analyzed the effectiveness of this compound against standard chemotherapy agents. The results indicated that it not only matched but sometimes exceeded the efficacy of established drugs like methotrexate in specific tumor types.
Q & A
Q. What are the recommended synthetic routes for 5-(4-fluorophenyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one?
- Methodological Answer : Synthesis typically involves multi-step protocols. A common approach includes:
- Step 1 : Condensation of a pyrimidine precursor with 4-fluorophenyl groups via Suzuki-Miyaura coupling for aryl introduction .
- Step 2 : Functionalization with morpholine using nucleophilic substitution under reflux conditions (e.g., DMF as solvent, NaH as base) .
- Critical Considerations : Optimize reaction time and temperature to avoid side products. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Structural confirmation requires:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ ~7.2–7.8 ppm, morpholine protons at δ ~3.5–3.8 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₁₈H₁₆FN₃O₂: 325.12 g/mol) .
- X-ray Crystallography : For absolute configuration, use SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .
Q. What preliminary biological assays are suitable for this compound?
- Methodological Answer : Screen for bioactivity using:
- Enzyme Inhibition Assays : Target kinases or oxidoreductases (e.g., tyrosinase inhibition protocols with L-DOPA substrate) .
- Antimicrobial Testing : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Cytotoxicity Studies : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound?
- Methodological Answer :
- Analog Synthesis : Replace morpholine with piperazine or thiomorpholine to assess substituent effects on potency .
- Functional Group Modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the fluorophenyl ring to enhance lipophilicity .
- Biological Data Correlation : Use regression analysis to link logP values (calculated via ChemDraw) with IC₅₀ results .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Validate protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Metabolic Stability Testing : Use liver microsomes to assess if conflicting results arise from compound degradation .
- Computational Docking : Compare binding modes in different protein conformations (e.g., AutoDock Vina) to explain divergent activities .
Q. How is the mechanism of action (MOA) elucidated for this compound?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
- Western Blotting : Measure downstream phosphorylation (e.g., ERK1/2 for MAPK pathway inhibition) .
- CRISPR-Cas9 Knockout : Validate target specificity by deleting candidate genes in cell lines .
Critical Analysis of Contradictions
- Divergent Cytotoxicity Data : Variations in cell line sensitivity (e.g., HeLa vs. MCF-7) may reflect differential expression of molecular targets .
- Morpholine vs. Piperidine Substitutions : Morpholine derivatives often show improved solubility but reduced membrane permeability compared to piperidine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
